2-amino-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-5-nitrobenzamide
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Overview
Description
2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE typically involves the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired benzoxazole derivative in a moderate yield of 45-60%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted benzoxazole derivatives.
Scientific Research Applications
2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to interact with key proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A simpler derivative of benzoxazole with similar structural features.
2-Aminobenzimidazole: Another heterocyclic compound with a similar structure but different biological activities.
2-Aminobenzothiazole: A related compound with a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
2-AMINO-N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-5-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and amino groups allow for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N6O4 |
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Molecular Weight |
340.29 g/mol |
IUPAC Name |
2-amino-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-5-nitrobenzamide |
InChI |
InChI=1S/C15H12N6O4/c16-10-6-5-8(21(23)24)7-9(10)13(22)19-14(17)20-15-18-11-3-1-2-4-12(11)25-15/h1-7H,16H2,(H3,17,18,19,20,22) |
InChI Key |
IGGQHCJDKXZEGR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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